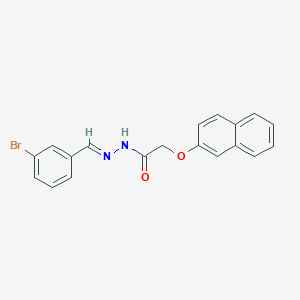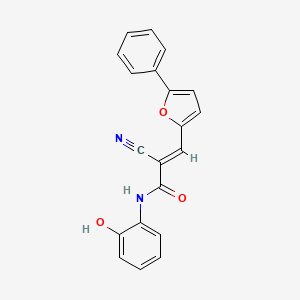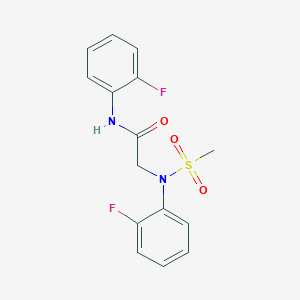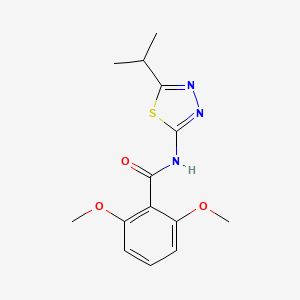
N'-(3-bromobenzylidene)-2-(2-naphthyloxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related hydrazone compounds typically involves the condensation reaction of an appropriate benzaldehyde with an acetohydrazide in the presence of a suitable solvent, such as methanol or ethanol. These reactions are generally facilitated by acidic or basic conditions to yield the desired hydrazone linkage. For instance, the synthesis of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide showcases a similar synthetic route, highlighting the versatility and adaptability of hydrazone synthesis methods in producing a wide range of compounds with varying substituents and functional groups (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of a hydrazone linkage (–NHN=CH–), which significantly influences the molecule's properties and reactivity. X-ray crystallography studies on similar compounds reveal that they often crystallize in monoclinic space groups, with molecules stabilized by various non-covalent interactions, including hydrogen bonds and π-π stacking interactions. The molecular geometry, bond lengths, and angles are crucial for understanding the compound's reactivity and interactions with other molecules (Li Wei-hua et al., 2006).
Chemical Reactions and Properties
Hydrazone compounds exhibit a wide range of chemical reactivity, including participation in cycloaddition reactions, rearrangements, and serving as ligands in complexation reactions with various metals. These reactions are often dependent on the specific substituents present on the hydrazone, which can alter the electron density and steric hindrance around the reactive sites. The urease inhibitory activities of certain hydrazones highlight their potential in medicinal chemistry and enzyme inhibition studies (Sheng et al., 2015).
科学的研究の応用
Vibrational and Structural Analysis
A study on a closely related compound, N′-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy)acetohydrazide, utilized DFT-B3LYP/6-311G calculations to explore its structural and vibrational properties. The research highlighted the presence of intra-molecular hydrogen bonding interactions and their influence on the molecule's structural and vibrational characteristics, providing insights into the compound's stability and reactivity (Srivastava et al., 2014).
Sensor Development
Another study developed an optical chemosensor based on a hydrazide-naphthalic anhydride conjugate for the selective detection of Al3+ ions, demonstrating the potential of such compounds in sensor technology and live cell imaging (Anand et al., 2018).
Antiprotozoal Activity
Research on (E)-cinnamic N-acylhydrazone derivatives, which share structural motifs with N'-(3-bromobenzylidene)-2-(2-naphthyloxy)acetohydrazide, revealed moderate antileishmanial activity and highlighted the importance of such compounds in developing new antiparasitic treatments (Carvalho et al., 2014).
Photodynamic Applications
A novel photochromic diarylethene sensor incorporating a hydroxybenzylidene-2-naphthohydrazide group demonstrated potential for multianalyte detection and Al3+ imaging in live cells. This study showcases the application of hydrazide derivatives in photodynamic therapy and cellular imaging (Wang et al., 2019).
Anticancer Evaluation
Research on the synthesis, characterization, and anticancer evaluation of metal complexes with Schiff base ligands derived from hydrazide compounds, such as N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, underscores the potential of these complexes in cancer therapy. These studies highlight the broad applicability of hydrazide derivatives in medicinal chemistry and drug development (Sheng et al., 2015).
特性
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c20-17-7-3-4-14(10-17)12-21-22-19(23)13-24-18-9-8-15-5-1-2-6-16(15)11-18/h1-12H,13H2,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABCQHQRHRODNG-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)


![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)
![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)